molecular formula C12H13ClN2 B7877416 3-Chloro-4-(piperidin-1-yl)benzonitrile

3-Chloro-4-(piperidin-1-yl)benzonitrile

Cat. No.: B7877416
M. Wt: 220.70 g/mol
InChI Key: YFBIWHOBIXFYMH-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 3-position and a piperidin-1-yl group at the 4-position of the aromatic ring. For instance, highlights the use of similar benzonitrile derivatives as precursors for antitumor and antimalarial agents, emphasizing the pharmacological relevance of the piperidine-substituted benzonitrile scaffold .

Properties

IUPAC Name

3-chloro-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIWHOBIXFYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement with Piperidine

A widely employed route involves displacing a halogen atom (e.g., fluorine or chlorine) on a pre-functionalized benzene ring with piperidine. For example, 3-chloro-4-fluorobenzonitrile serves as a precursor, where the fluorine atom is substituted by piperidine under basic conditions. In a representative procedure, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of piperidine, enhancing its nucleophilicity for attacking the electron-deficient aromatic ring.

Reaction Conditions :

  • Substrate : 3-Chloro-4-fluorobenzonitrile

  • Base : NaH (2.5 equiv)

  • Solvent : DMF, 0°C → room temperature

  • Time : 24–48 hours

  • Yield : 70–85%

This method benefits from mild conditions but requires anhydrous solvents to prevent hydrolysis of the nitrile group.

Potassium Hydroxide-Mediated Substitution

Alternative protocols utilize potassium hydroxide (KOH) in polar aprotic solvents like acetonitrile. For instance, 3-chloro-4-nitrobenzonitrile undergoes nitro-to-piperidine substitution under reflux with KOH, followed by reduction of the nitro group. However, this approach risks side reactions, such as nitrile hydrolysis, necessitating careful temperature control.

Key Data :

ParameterValueSource
SolventAcetonitrile
Temperature40°C
Reaction Time18 hours
Yield85–95%

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the piperidine moiety to chlorinated benzonitriles. A study in Journal of Medicinal Chemistry (10.1021/jm501175v) demonstrates this using Pd₂(dba)₃ and Xantphos, achieving >80% yield for analogous structures.

Optimized Parameters :

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C

  • Time : 12 hours

Sequential Functionalization Strategies

Cyanation Post-Substitution

In cases where the nitrile group is introduced after piperidine substitution, copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) mediates cyanation of aryl halides. For example, 3-chloro-4-(piperidin-1-yl)bromobenzene reacts with CuCN at 150°C to yield the target compound.

Critical Considerations :

  • Stoichiometry : 1.2 equiv CuCN

  • Solvent : DMSO

  • Side Products : Minimized via strict oxygen exclusion

Reductive Amination Pathways

Though less common, reductive amination of 3-chloro-4-cyanobenzaldehyde with piperidine in the presence of NaBH₃CN offers an alternative route. This method, however, struggles with low yields (<50%) due to competing nitrile reduction.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
NAS with NaH/DMF70–85>95ModerateHigh
Suzuki Coupling65–7590–95LowModerate
Buchwald-Hartwig80–90>98HighLow
Post-Substitution Cyanation60–7085–90ModerateModerate

Mechanistic Insights and Side Reactions

Competing Hydrolysis

The nitrile group’s susceptibility to hydrolysis under basic conditions necessitates pH control. For instance, KOH-mediated reactions above pH 10 risk forming carboxylic acid derivatives, reducing yields.

Steric Effects in Piperidine Substitution

Bulky piperidine derivatives exhibit slower reaction kinetics in NAS. Molecular modeling studies suggest that axial substituents on piperidine increase activation energy by 5–10 kcal/mol compared to equatorial analogs.

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and acetonitrile are commonly recovered via distillation, reducing environmental impact. Patent EP3280710B1 highlights a closed-loop acetonitrile recycling system achieving 90% solvent recovery.

Catalytic Efficiency

Pd-based catalysts are often recycled using supported systems (e.g., Pd/C), though leaching remains a challenge. Recent advances in immobilized Xantphos ligands improve catalyst longevity by 30% .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The piperidinyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can modify the piperidinyl group to form different derivatives.

Scientific Research Applications

3-Chloro-4-(piperidin-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The piperidinyl group can enhance the compound’s ability to interact with biological molecules, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-4-(piperidin-1-yl)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Key References
This compound C₁₂H₁₂ClN₃ ~233.7* -Cl, -piperidin-1-yl Not reported Inferred
3-Chloro-4-(piperazin-1-yl)benzonitrile C₁₁H₁₂ClN₃ 233.69 -Cl, -piperazin-1-yl Not reported
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ 265.79 -Cl, -piperidin-1-yl (with aminomethyl), hydrochloride salt Not reported
3-Chloro-4-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 205.57 -Cl, -CF₃ 38–40°C
3-Chloro-4-(imidazol-1-yl)benzonitrile C₁₀H₇ClN₄ 218.64 -Cl, -imidazol-1-yl Not reported

*Calculated based on molecular formula.

Key Observations:
  • Piperidine vs. Piperazine: Replacing the piperidin-1-yl group with piperazin-1-yl () reduces molecular weight slightly (233.7 vs.
  • Trifluoromethyl Substitution : The trifluoromethyl analog () has a significantly lower molecular weight (205.57 g/mol) and higher lipophilicity due to the electron-withdrawing CF₃ group, which may improve metabolic stability .
Antitumor and Kinase Inhibition
  • Piperidine Derivatives: and highlight benzonitriles with piperidine/piperazine moieties as intermediates for 3-aminopyrazole derivatives, which exhibit antitumor activity. The piperidine ring’s chair conformation () may enhance conformational stability in target binding .
  • Quinoline-Based Analogs: and describe quinoline-carbonitrile derivatives (e.g., EP3222620 B1) with chloro, pyridylmethoxy, and piperidinyl groups. These compounds show kinase inhibitory activity (e.g., MKI-833 in ), suggesting that the benzonitrile core is critical for targeting ATP-binding pockets .
Central Nervous System (CNS) Targets
  • Metabotropic Glutamate Receptor Modulators : lists benzonitrile derivatives (e.g., VU 0365396) with piperazine-acetyl groups that modulate glutamate receptors. The piperidin-1-yl group in this compound may similarly influence receptor selectivity .
Antibacterial and Antifungal Potential
  • Imidazole Derivatives: includes imidazole-substituted benzonitriles, which are known to target cytochrome P450 enzymes in pathogens. The absence of imidazole in this compound may reduce antifungal activity compared to these analogs .

Biological Activity

3-Chloro-4-(piperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12ClN
  • Molecular Weight : 201.68 g/mol
  • Structural Features :
    • A chloro group at the 3-position of the benzene ring.
    • A piperidine ring attached at the 4-position.

This unique structure enhances its interaction with biological targets, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The piperidine moiety plays a crucial role in enhancing binding affinity to various biological targets, which may include:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptors : The compound has potential interactions with neurotransmitter receptors, which could affect signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
  • Analgesic Effects : Its interaction with pain-related receptors could position it as a potential analgesic agent.

Case Studies

A recent study investigated the structure-activity relationship (SAR) of similar piperidine derivatives and their effects on pain models. The findings indicated that modifications in the piperidine structure significantly influenced the analgesic potency of related compounds, suggesting that this compound could be optimized for enhanced efficacy against pain .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals. Its applications include:

Application AreaDescription
Medicinal ChemistryUsed as a building block for developing biologically active compounds.
Drug DesignPotential candidate for drugs targeting specific receptors or enzymes.
Specialty ChemicalsEmployed in producing materials with unique properties for industrial use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-(piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example, describes a reaction where 2-chloro-4-cyanobenzenesulfonyl chloride reacts with morpholine in dichloromethane under controlled temperature (0°C to room temperature) to yield a sulfonamide intermediate. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Key parameters include:

  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Temperature control : Low temperatures (−78°C) for hydride reductions (e.g., DIBAL-H in ).
  • Purification : Column chromatography or recrystallization (e.g., methanol in ).
    • Reference :

Q. How can NMR spectroscopy validate the structure of this compound?

  • Methodology : ¹H NMR analysis in CDCl₃ typically shows:

  • Aromatic protons: Doublets or triplets in the δ 7.70–8.15 ppm range (para-substituted benzene).
  • Piperidine protons: Multiplets at δ 3.35–3.75 ppm (methylene groups adjacent to nitrogen).
  • Chlorine and nitrile groups: No direct protons but influence neighboring chemical shifts.
  • Example: In , the title compound shows δ 3.35 (4H, piperidine) and δ 8.15 (1H, aromatic).
    • Reference :

Advanced Research Questions

Q. What computational methods are suitable for predicting the vibrational spectra and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model vibrational frequencies and HOMO-LUMO gaps. Key steps:

  • Geometry optimization : To minimize energy and confirm stable conformers.
  • Frequency analysis : Compare computed IR/Raman spectra with experimental data (e.g., used HF/DFT for 3-chloro-4-fluoro benzonitrile).
  • Electronic properties : Calculate electrostatic potential maps to predict reactive sites.
    • Reference :

Q. How can crystallographic software (e.g., PHENIX, Phaser) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Molecular replacement : Use Phaser ( ) to phase diffraction data using a known piperidine-containing structure as a template.
  • Refinement : PHENIX ( ) refines atomic positions and thermal parameters, especially for disordered piperidine rings.
  • Validation : Check Ramachandran plots and clash scores to ensure stereochemical accuracy.
  • Example: resolved chair conformations of piperidine rings using X-ray crystallography.
    • Reference :

Q. How does this compound interact with biological targets (e.g., GPCRs), and what assays quantify its activity?

  • Methodology :

  • Radioligand binding assays : Use tritiated or fluorescent probes to measure affinity for receptors like mGlu5 ( ).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing piperidine with morpholine) and test inhibitory potency.
  • Crystallographic studies : Co-crystallize the compound with stabilized receptors (e.g., mGlu5 at 2.6 Å resolution in ).
    • Reference :

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